

(3-Phenyl-2-propen-1-YL)propylamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Phenyl-2-propen-1-YL)propylamine

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An In-depth Technical Guide on (3-Phenyl-2-propen-1-YL)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, systematically known as N-propyl-3-phenylprop-2-en-1-amine, is a member of the cinnamylamine class of compounds. These molecules, characterized by a phenyl group attached to a propenyl amine backbone, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of **(3-Phenyl-2-propen-1-YL)propylamine**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of **(3-Phenyl-2-propen-1-YL)propylamine** consists of a propyl group attached to the nitrogen atom of a 3-phenylprop-2-en-1-amine, also known as cinnamylamine. The presence of a carbon-carbon double bond in the propenyl chain gives rise to the possibility

of (E) and (Z) geometric isomers. The (E)-isomer, where the phenyl and aminomethyl groups are on opposite sides of the double bond, is generally the more stable and common form.

Table 1: Physicochemical Properties of **(3-Phenyl-2-propen-1-yl)propylamine**

Property	Value	Source
IUPAC Name	N-propyl-3-phenylprop-2-en-1-amine	-
Molecular Formula	C ₁₂ H ₁₇ N	-
Molecular Weight	175.27 g/mol	--INVALID-LINK--
XLogP3	2.8	--INVALID-LINK--
Topological Polar Surface Area	12 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--

Note: The properties listed above are computed values and may differ slightly from experimental data.

Table 2: Predicted Spectroscopic Data for **(3-Phenyl-2-propen-1-yl)propylamine**

Spectroscopy	Predicted Data
^1H NMR	δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, 1H, Ph-CH=), 6.25 (dt, 1H, =CH-CH ₂), 3.40 (d, 2H, -CH ₂ -N), 2.60 (t, 2H, N-CH ₂ -), 1.55 (sext, 2H, -CH ₂ -CH ₃), 0.95 (t, 3H, -CH ₃)
^{13}C NMR	δ 140.0 (Ar-C), 132.0 (Ph-CH=), 128.5 (Ar-C), 127.0 (Ar-C), 126.0 (Ar-C), 125.0 (=CH-CH ₂), 52.0 (-CH ₂ -N), 50.0 (N-CH ₂ -), 23.0 (-CH ₂ -CH ₃), 11.5 (-CH ₃)
IR (cm ⁻¹)	~3300 (N-H stretch), ~3020 (aromatic C-H stretch), ~2950, 2870 (aliphatic C-H stretch), ~1600 (C=C stretch), ~1490, 1450 (aromatic C=C stretch), ~970 (trans C-H bend)
Mass Spec (m/z)	175 (M ⁺), 146 ([M-C ₂ H ₅] ⁺), 117 ([M-C ₃ H ₇ N] ⁺), 91 ([C ₇ H ₇] ⁺)

Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

The primary route for the synthesis of **(3-Phenyl-2-propen-1-yl)propylamine** is the reductive amination of cinnamaldehyde with propylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Synthesis via Reductive Amination

Materials:

- Cinnamaldehyde
- Propylamine
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

- Dichloromethane (DCM) or Methanol (MeOH) as solvent
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of cinnamaldehyde (1.0 eq) in dichloromethane or methanol, add propylamine (1.2 eq).
- Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.
- Continue stirring at room temperature for an additional 12-24 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude **(3-Phenyl-2-propen-1-yl)propylamine** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified product should be characterized by standard analytical techniques:

- ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Infrared (IR) spectroscopy to identify functional groups.
- Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.
- High-performance liquid chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling Pathways

While specific biological data for **(3-Phenyl-2-propen-1-yl)propylamine** is not extensively available, the activities of related cinnamylamine and phenylpropylamine derivatives suggest potential therapeutic applications.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilicity of the N-substituent can influence this activity. The propyl group in **(3-Phenyl-2-propen-1-yl)propylamine** may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Neurological Activity

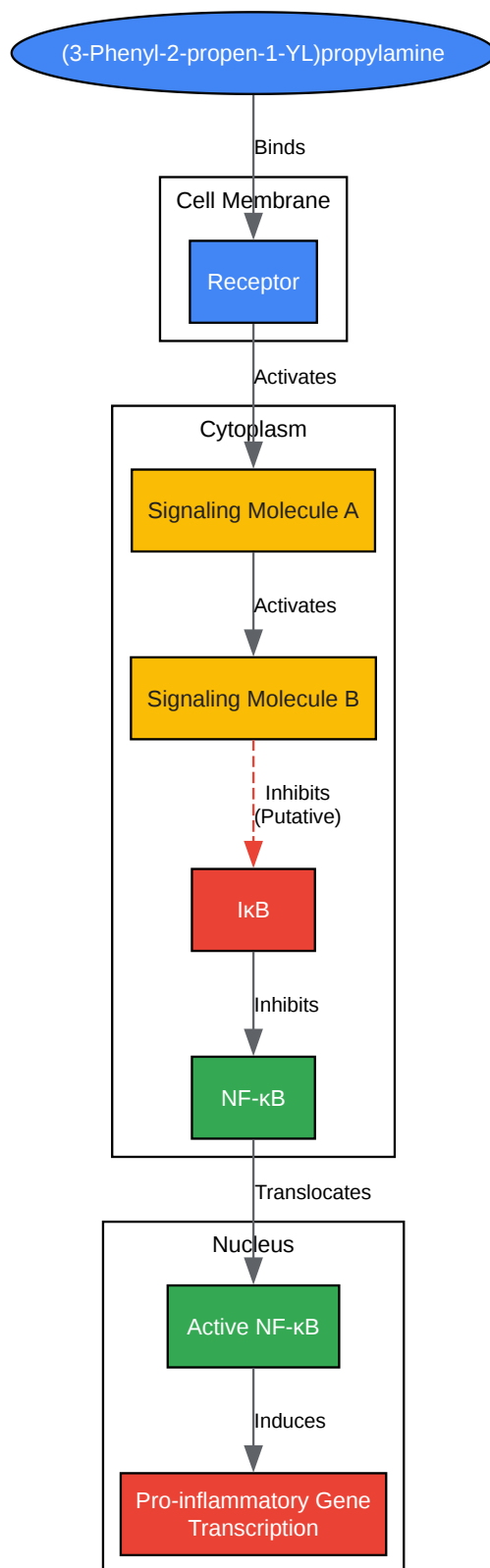
Cinnamamide and phenylpropylamine derivatives have been investigated for their effects on the central nervous system. Some have shown potential as anticonvulsant, antidepressant, and neuroprotective agents. These effects are often mediated through interactions with various receptors and ion channels in the brain.

Putative Signaling Pathway

Based on the known neuroprotective effects of cinnamaldehyde derivatives, a hypothetical signaling pathway for **(3-Phenyl-2-propen-1-yl)propylamine** can be proposed.

Cinnamaldehyde has been shown to modulate neuroinflammatory pathways.^{[1][2]} It is

plausible that **(3-Phenyl-2-propen-1-yl)propylamine** could exert neuroprotective effects by inhibiting pro-inflammatory signaling cascades.

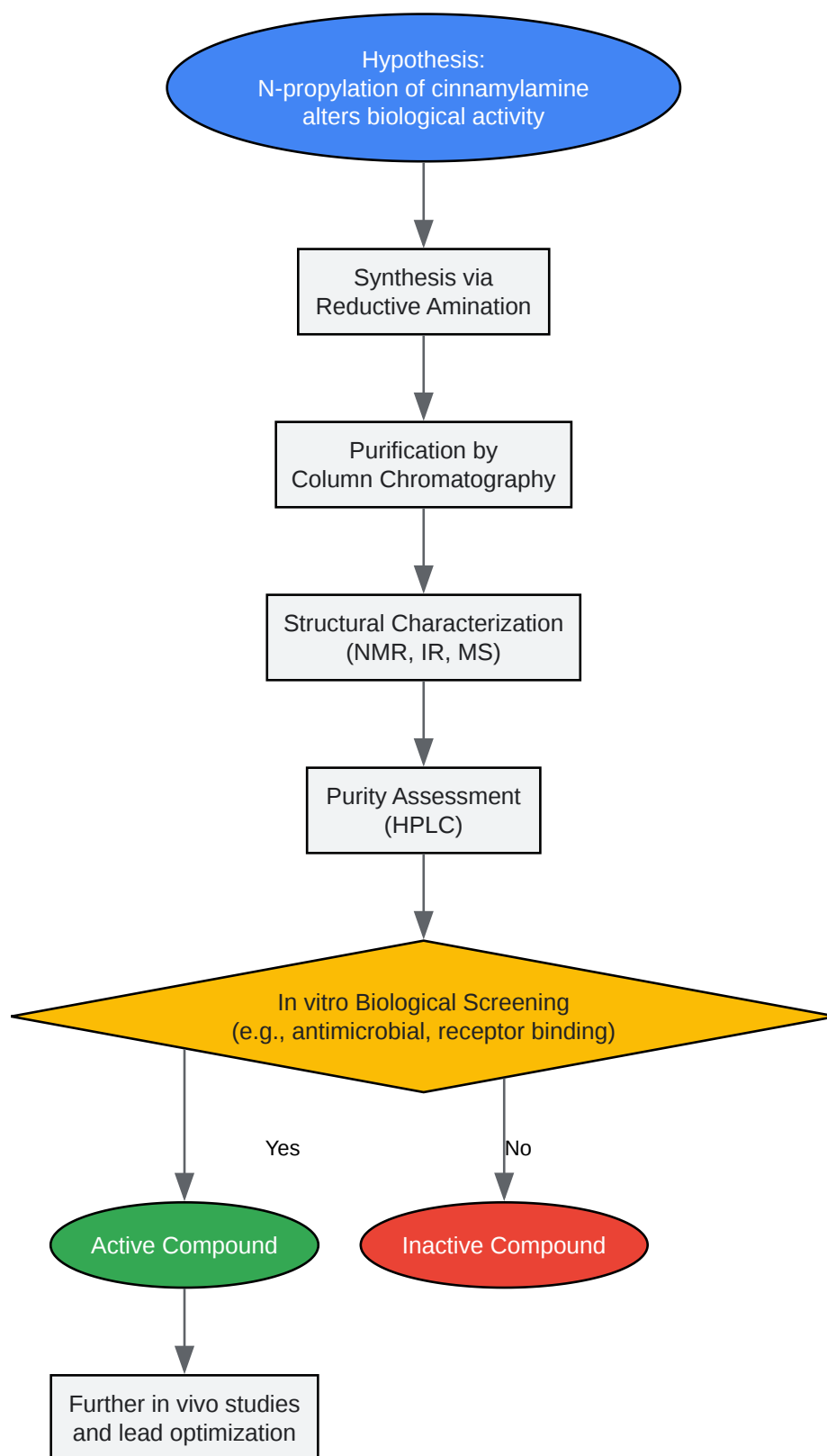


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Figure 1. Putative anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The synthesis and evaluation of **(3-Phenyl-2-propen-1-yl)propylamine** follows a logical progression from chemical synthesis to biological testing.



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Figure 2. Drug discovery workflow for the title compound.

Conclusion

(3-Phenyl-2-propen-1-YL)propylamine represents a synthetically accessible derivative of cinnamylamine with potential for biological activity. This guide has provided a detailed overview of its chemical properties, a plausible synthetic protocol, and a discussion of its potential therapeutic applications based on related compounds. The workflows and putative signaling pathway presented offer a framework for future research into this and similar molecules. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

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- To cite this document: BenchChem. [(3-Phenyl-2-propen-1-YL)propylamine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057984#3-phenyl-2-propen-1-yl-propylamine-chemical-structure-and-properties]

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